molecular formula C10H17NO B3038116 4-Aminoadamantan-1-ol CAS No. 75375-89-2

4-Aminoadamantan-1-ol

Cat. No. B3038116
Key on ui cas rn: 75375-89-2
M. Wt: 167.25 g/mol
InChI Key: HMPCLMSUNVOZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596020

Procedure details

To a mixture of concentrated sulfuric acid (300 ml) and concentrated nitric acid (30 ml) cooled in an ice bath to 10° C. is added tricyclo[3.3.1.13,7 ]decan-2-amine hydrochloride (20 g; 0.107 mole) in 5 g portions over 10 minutes. This mixture is then stirred for 2 hours with cooling. The reaction mixture is poured over ice and the pH raised to pH 10-11 using 40% NaOH. This mixture is extracted with chloroform, dried over MgSO4 and evaporated to dryness to give 5-hydroxytricyclo[3.3.1.13,7 ]decan-2-amine as a solid residue (m.p. 267°-270° C.) which is used directly in step B.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Cl.[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH:8]1[NH2:17])[CH2:14]2.[OH-:18].[Na+]>[N+]([O-])(O)=O>[OH:18][C:13]12[CH2:15][CH:9]3[CH2:10][CH:11]([CH2:16][CH:7]([CH:8]3[NH2:17])[CH2:14]1)[CH2:12]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
Cl.C12C(C3CC(CC(C1)C3)C2)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
This mixture is then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
The reaction mixture is poured over ice
TEMPERATURE
Type
TEMPERATURE
Details
the pH raised to pH 10-11
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC12CC3C(C(CC(C1)C3)C2)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05596020

Procedure details

To a mixture of concentrated sulfuric acid (300 ml) and concentrated nitric acid (30 ml) cooled in an ice bath to 10° C. is added tricyclo[3.3.1.13,7 ]decan-2-amine hydrochloride (20 g; 0.107 mole) in 5 g portions over 10 minutes. This mixture is then stirred for 2 hours with cooling. The reaction mixture is poured over ice and the pH raised to pH 10-11 using 40% NaOH. This mixture is extracted with chloroform, dried over MgSO4 and evaporated to dryness to give 5-hydroxytricyclo[3.3.1.13,7 ]decan-2-amine as a solid residue (m.p. 267°-270° C.) which is used directly in step B.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Cl.[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH:8]1[NH2:17])[CH2:14]2.[OH-:18].[Na+]>[N+]([O-])(O)=O>[OH:18][C:13]12[CH2:15][CH:9]3[CH2:10][CH:11]([CH2:16][CH:7]([CH:8]3[NH2:17])[CH2:14]1)[CH2:12]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
Cl.C12C(C3CC(CC(C1)C3)C2)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
This mixture is then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
The reaction mixture is poured over ice
TEMPERATURE
Type
TEMPERATURE
Details
the pH raised to pH 10-11
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC12CC3C(C(CC(C1)C3)C2)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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